2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine
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Overview
Description
2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby modulating various biochemical pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and migration .
Comparison with Similar Compounds
2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atom in the pyridine ring.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit different biological activities.
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine: This compound has a bromine substituent, which can alter its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-7-8(11-5)3-6(9)4-10-7/h2-4,11H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUPYAONLUZLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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